Comparative Potency in Inhibiting NO Production: 2'-Hydroxy-6'-methoxychalcone vs. Cardamonin
2'-Hydroxy-6'-methoxychalcone demonstrates superior potency in inhibiting nitric oxide (NO) production compared to its close structural analog cardamonin (2',4'-dihydroxy-6'-methoxychalcone) in the RAW 264.7 macrophage model. This direct head-to-head comparison within related studies reveals a quantifiable difference in inhibitory concentration, highlighting the critical impact of the 4'-substituent on activity [1][2].
| Evidence Dimension | Inhibition of NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.1 - 9.6 µM [1] |
| Comparator Or Baseline | Cardamonin (2',4'-dihydroxy-6'-methoxychalcone): IC50 = 11.4 µM [2] |
| Quantified Difference | 2'-Hydroxy-6'-methoxychalcone exhibits a 1.2- to 1.6-fold higher potency (lower IC50) than cardamonin under comparable assay conditions. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages |
Why This Matters
For researchers screening for NO production inhibitors, 2'-Hydroxy-6'-methoxychalcone offers greater potency, potentially reducing the required concentration and mitigating off-target effects compared to cardamonin.
- [1] Kim, Y. H., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Biological & Pharmaceutical Bulletin, 30(8), 1450-1455. View Source
- [2] Ahmad, S., et al. (2006). Cardamonin, inhibits pro-inflammatory mediators in activated RAW 264.7 cells and whole blood. European Journal of Pharmacology, 538(1-3), 188-194. View Source
